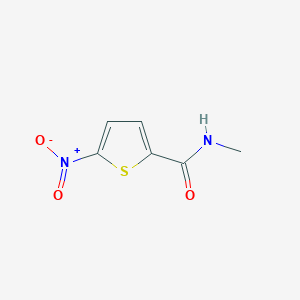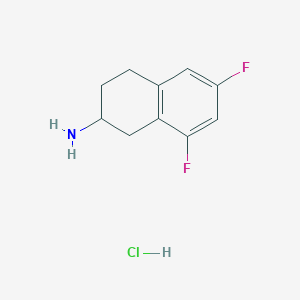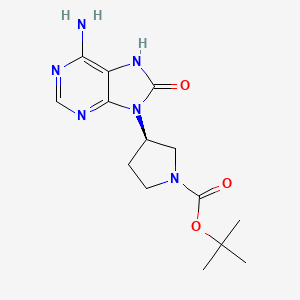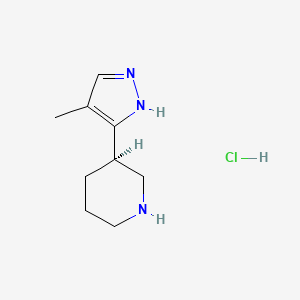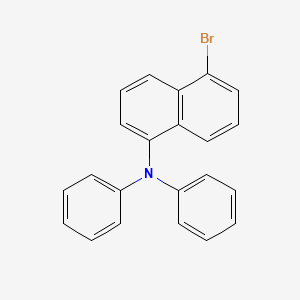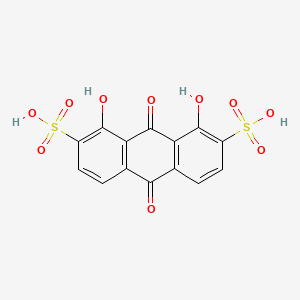![molecular formula C12H13ClN2O2 B14033276 6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE is a heterocyclic compound that belongs to the pyrrolopyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrrolopyridine derivatives, while oxidation reactions can produce N-oxides .
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets involved in cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving pyrrolopyridine derivatives.
Wirkmechanismus
The mechanism of action of TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer research, where kinase inhibitors are used to block the growth and spread of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TERT-BUTYL 5-BROMO-7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE-1-CARBOXYLATE: This compound has a similar structure but with a bromine atom at the 5-position, which can influence its reactivity and biological activity.
TERT-BUTYL 6-BROMO-3,3-DIMETHYL-2,3-DIHYDRO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE:
Uniqueness
TERT-BUTYL 6-CHLORO-1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. These features contribute to its distinct chemical reactivity and potential for use in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H13ClN2O2 |
|---|---|
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
tert-butyl 6-chloropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-5-4-9-10(15)6-8(13)7-14-9/h4-7H,1-3H3 |
InChI-Schlüssel |
CYHKNWHPIXMUDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


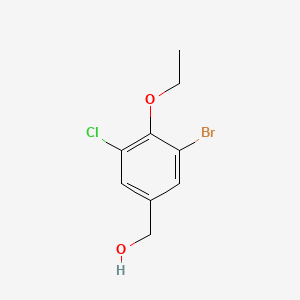
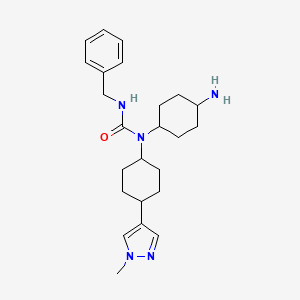

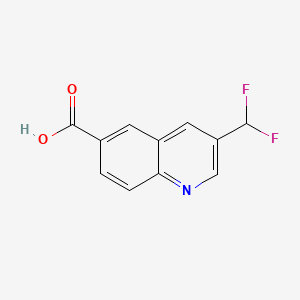

![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
